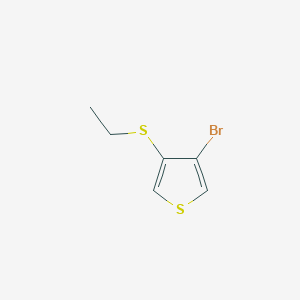

3-Bromo-4-(ethylsulfanyl)thiophene

Descripción general

Descripción

3-Bromo-4-(ethylsulfanyl)thiophene is a useful research compound. Its molecular formula is C6H7BrS2 and its molecular weight is 223.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Electronics

1.1. Organic Semiconductors

Due to its conjugated structure, 3-bromo-4-(ethylsulfanyl)thiophene is a promising candidate for use in organic semiconductors. The electron-rich nature of thiophenes enhances their conductivity, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The incorporation of the ethylsulfanyl group can improve solubility and film-forming properties, which are critical for device fabrication.

1.2. Photovoltaic Devices

The compound's ability to participate in charge transfer processes makes it valuable in the development of photovoltaic materials. Studies have shown that thiophene derivatives can enhance the efficiency of solar cells by improving light absorption and charge mobility.

Pharmaceutical Chemistry

2.1. Biological Activity

Research indicates that this compound exhibits potential biological activity, particularly in inhibiting specific enzymes or proteins associated with disease pathways. Interaction studies have suggested that this compound may modulate biological activities, making it a candidate for drug development.

2.2. Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals targeting different diseases .

Material Science

3.1. Conductive Polymers

this compound can be polymerized to create conductive polymers with applications in flexible electronics and sensors. The incorporation of sulfur enhances the polymer's electrical properties, making it suitable for applications requiring high conductivity and stability under varying environmental conditions .

3.2. Coatings and Films

The compound can be used to develop coatings that exhibit both electrical conductivity and protective properties, suitable for various industrial applications, including anti-corrosion and anti-static coatings .

Comparison with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Bromothiophene | Bromine at the 3-position | Key intermediate for synthesizing various thiophenes |

| 2-Bromothiophene | Bromine at the 2-position | More reactive due to proximity to sulfur |

| 5-Ethylthio-2-bromothiophene | Ethylthio group at the 5-position | Enhanced solubility and potential for biological activity |

| 4-Methylthio-3-bromothiophene | Methylthio group at the 4-position | Altered electronic properties affecting reactivity |

The specific substitution pattern of this compound contributes to its distinct reactivity and application potential compared to other thiophenes.

Case Studies

Various studies have explored the applications of this compound:

- Study on Organic Photovoltaics : A recent investigation demonstrated that incorporating this compound into photovoltaic cells significantly improved power conversion efficiency due to enhanced charge transport properties.

- Pharmaceutical Development : Research highlighted its role as a precursor in synthesizing novel anti-cancer agents, showcasing its potential in medicinal chemistry .

Propiedades

Número CAS |

88419-18-5 |

|---|---|

Fórmula molecular |

C6H7BrS2 |

Peso molecular |

223.2 g/mol |

Nombre IUPAC |

3-bromo-4-ethylsulfanylthiophene |

InChI |

InChI=1S/C6H7BrS2/c1-2-9-6-4-8-3-5(6)7/h3-4H,2H2,1H3 |

Clave InChI |

POSXCRNNLLLCAB-UHFFFAOYSA-N |

SMILES canónico |

CCSC1=CSC=C1Br |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.